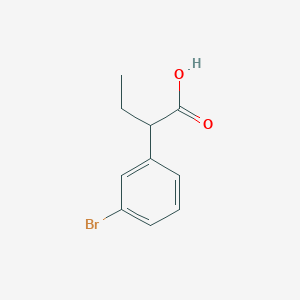

2-(3-Bromophenyl)butanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-9(10(12)13)7-4-3-5-8(11)6-7/h3-6,9H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRPFUQKLXWVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromophenyl Butanoic Acid

Classical Retrosynthetic Analysis and Established Synthetic Routes

Established synthetic routes to 2-(3-bromophenyl)butanoic acid typically involve the construction of the butanoic acid skeleton through carbon-carbon bond formation at the carbon atom adjacent to the aromatic ring. These methods are robust and effective for producing racemic mixtures of the target compound.

Alkylation Strategies for Butanoic Acid Skeleton Construction

A primary retrosynthetic disconnection points to 3-bromophenylacetic acid or its derivatives as a key precursor. This strategy involves the alkylation of a two-carbon synthon attached to the 3-bromophenyl ring.

The synthesis begins with a suitable derivative of 3-bromophenylacetic acid, such as ethyl (3-bromophenyl)acetate. This ester can be deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures to form a stable enolate. This enolate is then treated with an ethylating agent, such as ethyl iodide or ethyl bromide. The nucleophilic enolate attacks the electrophilic ethyl halide in an SN2 reaction, forming the new carbon-carbon bond. The final step is the hydrolysis of the resulting ethyl 2-(3-bromophenyl)butanoate, typically under basic conditions using sodium hydroxide followed by an acidic workup, to yield the desired racemic this compound.

An alternative, yet similar, approach starts with 3-bromophenylacetonitrile. The α-protons of the nitrile are also acidic and can be removed by a strong base. The resulting carbanion is alkylated with an ethyl halide. The subsequent hydrolysis of the nitrile group under strong acidic or basic conditions yields the carboxylic acid.

Carbonylation and Carboxylation Approaches

Another classical approach involves the formation of the carboxylic acid group as the final step through carboxylation of an organometallic reagent. A logical precursor for this route is a 1-(3-bromophenyl)propyl halide.

For instance, 1-bromo-3-(1-chloroethyl)benzene can be reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, 1-(3-bromophenyl)propylmagnesium chloride. This organometallic species is then carboxylated by bubbling carbon dioxide gas through the solution or by pouring the solution over dry ice (solid CO2). The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of the CO2. A final acidic workup protonates the resulting carboxylate salt to afford this compound. This method is a reliable way to prepare the racemic acid.

Advanced Stereoselective Synthesis of Enantiopure this compound

The synthesis of single enantiomers of this compound requires advanced methods that can control the stereochemistry of the chiral center. These techniques include the use of chiral auxiliaries, catalytic asymmetric reactions, and biocatalytic approaches.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiopure product. uwindsor.ca

A well-established method for the asymmetric α-alkylation of carboxylic acids involves the use of Evans oxazolidinone auxiliaries. santiago-lab.comharvard.edu The synthesis begins by coupling 3-bromophenylacetic acid with a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyl oxazolidinone. Deprotonation with a base like LDA generates a conformationally locked Z-enolate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (e.g., ethyl iodide) to attack from the opposite, less sterically hindered face. santiago-lab.comyoutube.com This results in a highly diastereoselective alkylation. Finally, the chiral auxiliary is cleaved, often through hydrolysis with reagents like lithium hydroxide and hydrogen peroxide, to release the enantiomerically pure this compound and recover the auxiliary. williams.edu This method is known for its high stereoselectivity and reliability for a wide range of substrates. researchgate.net

Table 1: Asymmetric Synthesis via Chiral Auxiliary

| Step | Reagents & Conditions | Purpose | Typical Diastereomeric Excess |

|---|---|---|---|

| 1. Acylation | 3-Bromophenylacetic acid, Pivaloyl chloride, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Et3N | Attach chiral auxiliary | N/A |

| 2. Alkylation | 1. LDA or NaHMDS, THF, -78 °C; 2. Ethyl iodide | Diastereoselective C-C bond formation | >95% |

Organocatalytic and Metal-Catalyzed Enantioselective Routes

Catalytic methods offer a more atom-economical approach to enantiopure compounds, as only a small amount of a chiral catalyst is needed to generate a large quantity of the chiral product.

Metal-Catalyzed Routes: Asymmetric hydrogenation of a prochiral precursor is a powerful strategy for synthesizing chiral carboxylic acids. nih.gov This route would first involve the synthesis of 2-(3-bromophenyl)-2-butenoic acid or its ester. This can be achieved through various condensation reactions. The crucial step is the enantioselective hydrogenation of the carbon-carbon double bond using a transition metal catalyst complexed with a chiral ligand. Catalysts such as rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP) are highly effective for this transformation. nih.gov The chiral catalyst coordinates to the olefin, and hydrogen is delivered preferentially to one face of the double bond, leading to the formation of one enantiomer in high excess. Nickel-catalyzed asymmetric hydrogenation has also emerged as an efficient method for producing chiral α-aryl substituted propionic acids with high enantiomeric excess and excellent turnover numbers. nih.gov

Organocatalytic Routes: While specific examples for this compound are not prevalent, organocatalysis represents a burgeoning field for asymmetric synthesis. nih.govrsc.org A potential strategy could involve the asymmetric α-alkylation of 3-bromophenylacetaldehyde. Using a chiral secondary amine catalyst, such as a proline derivative, the aldehyde could be converted into a chiral enamine intermediate. This enamine would then react with an electrophilic ethylating agent, with the chiral catalyst directing the stereochemical outcome. Subsequent oxidation of the resulting aldehyde would yield the target chiral acid.

Table 2: Example of a Metal-Catalyzed Asymmetric Hydrogenation Approach

| Substrate | Catalyst System | Conditions | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ethyl 2-(3-bromophenyl)-2-butenoate | [Rh(COD)(R,R-Me-DuPhos)]BF4 | H2 (50 psi), MeOH, 25 °C | >98% |

Chemoenzymatic and Biocatalytic Approaches to this compound Derivatives

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. For the synthesis of enantiopure this compound, the most common chemoenzymatic method is the kinetic resolution of a racemic mixture. nih.gov

In a typical kinetic resolution, a racemic mixture of this compound or, more commonly, its ester (e.g., the ethyl or methyl ester) is treated with a hydrolase enzyme, such as a lipase. almacgroup.com Lipases, like Candida antarctica Lipase B (CAL-B), can exhibit high enantioselectivity, preferentially catalyzing the hydrolysis of one enantiomer of the ester into the carboxylic acid, while leaving the other enantiomer largely unreacted. nih.gov For example, the lipase might selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester untouched. The reaction is stopped at or near 50% conversion. At this point, the mixture contains one enantiomer as the carboxylic acid and the other as the ester. These two compounds have different chemical properties and can be easily separated by extraction. This method can provide both enantiomers with very high optical purity. researchgate.net

A more advanced technique is dynamic kinetic resolution (DKR). In DKR, the enzymatic kinetic resolution is combined with an in-situ chemical or enzymatic method that continuously racemizes the slower-reacting enantiomer. nih.gov For example, a ruthenium catalyst can be used to racemize the unreacted ester. This allows the enzyme to continually act on the racemic mixture, theoretically converting the entire starting material into a single enantiomer of the product, thus overcoming the 50% yield limitation of standard kinetic resolution. mdpi.com

Table 3: Chemoenzymatic Kinetic Resolution of Ethyl 2-(3-bromophenyl)butanoate

| Enzyme | Reaction Type | Product 1 (at ~50% conv.) | Product 2 (at ~50% conv.) | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Hydrolysis | (R)-2-(3-Bromophenyl)butanoic acid (>98% ee) | (S)-Ethyl 2-(3-bromophenyl)butanoate (>98% ee) | >200 |

Synthesis of this compound from Precursors

Strategies Involving Bromination of Phenylbutanoic Acid Derivatives

Direct bromination of 2-phenylbutanoic acid to achieve the desired 3-bromo isomer is a challenging endeavor. Electrophilic aromatic substitution reactions, such as bromination, on an activated benzene ring typically yield a mixture of ortho- and para-substituted products. The alkyl group of 2-phenylbutanoic acid is an ortho-, para-directing group, making the selective synthesis of the meta-bromo isomer by direct bromination an inefficient method. A patent describing the bromination of a similar compound, 2-methyl-2-phenylpropanoic acid, reported the formation of the 4-bromo isomer as the major product, with the 3-bromo isomer being a minor component patsnap.com. This highlights the difficulty in controlling the regioselectivity of direct bromination on such substrates.

To circumvent this issue, a multi-step approach could be conceptualized. This would involve introducing a meta-directing group onto the phenyl ring of 2-phenylbutanoic acid, performing the bromination, and then removing or transforming the directing group. However, such a lengthy process is often less practical for large-scale synthesis.

Routes Incorporating 3-Bromophenyl Moieties (e.g., via Cross-Coupling)

A more regioselective and commonly employed strategy for the synthesis of this compound involves starting with a pre-functionalized 3-bromophenyl precursor. This approach ensures the correct positioning of the bromine atom from the outset. Several well-established synthetic transformations can be utilized to construct the butanoic acid side chain.

Malonic Ester Synthesis: A classic and versatile method for the formation of carboxylic acids is the malonic ester synthesis. This method can be adapted to prepare this compound. The synthesis would commence with the alkylation of a malonic ester, such as diethyl malonate, with 3-bromobenzyl halide (e.g., 3-bromobenzyl bromide). The resulting substituted malonic ester can then be further alkylated with an ethyl halide (e.g., ethyl iodide) to introduce the second substituent at the α-position. Subsequent hydrolysis of the diester followed by decarboxylation will yield the desired this compound pearson.comorganic-chemistry.orglibretexts.orgchemicalnote.comorganicchemistrytutor.com. A patent for the preparation of 3-(3-halogenophenyl)propionic acid outlines a similar malonic ester synthesis approach, which could be adapted for the target molecule google.com.

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Alkylation | 3-Bromobenzyl bromide, Sodium ethoxide in ethanol (B145695) | Diethyl (3-bromobenzyl)malonate |

| 2. Alkylation | Ethyl iodide, Sodium ethoxide in ethanol | Diethyl (3-bromobenzyl)(ethyl)malonate |

| 3. Hydrolysis | Aqueous acid or base (e.g., NaOH, then H3O+) | (3-Bromobenzyl)(ethyl)malonic acid |

| 4. Decarboxylation | Heat | This compound |

Grignard Reagent Based Syntheses: Grignard reagents are powerful tools for carbon-carbon bond formation mnstate.edupurdue.eduresearchgate.netstudy.com. One potential route involves the reaction of a Grignard reagent derived from a 3-bromobenzyl halide with an appropriate electrophile. For instance, the reaction of 3-bromobenzylmagnesium bromide with diethyl carbonate could be a viable pathway. The initial addition of the Grignard reagent to the carbonate would be followed by a second addition or subsequent workup to form the butanoic acid derivative.

Alternatively, a Grignard reagent could be prepared from 1-bromo-3-(1-chloroethyl)benzene. The subsequent reaction of this Grignard reagent with carbon dioxide (carboxylation) followed by acidic workup would directly yield this compound study.com.

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 1-Bromo-3-(1-chloroethyl)benzene | Mg, dry ether | CO2, then H3O+ | This compound |

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer efficient methods for the formation of carbon-carbon bonds libretexts.orgresearchgate.netresearchgate.net. A plausible Suzuki coupling strategy would involve the reaction of a 3-bromophenylboronic acid with an ester of 2-bromobutanoic acid, such as ethyl 2-bromobutanoate, in the presence of a palladium catalyst and a base nih.gov. The subsequent hydrolysis of the resulting ester would afford the final carboxylic acid.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 3-Bromophenylboronic acid | Ethyl 2-bromobutanoate | Palladium catalyst (e.g., Pd(PPh3)4) | Base (e.g., Na2CO3, K2CO3) | Ethyl 2-(3-bromophenyl)butanoate |

Other Methods: The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, could also be envisioned for this synthesis semanticscholar.org. For example, the reaction of 3-bromobenzaldehyde with ethyl 2-bromopropanoate would yield a β-hydroxy ester. Subsequent dehydration, reduction of the double bond, and hydrolysis of the ester would lead to this compound.

Chemical Transformations and Reactivity of 2 3 Bromophenyl Butanoic Acid

Reactions at the Alpha-Chiral Center

The carbon atom alpha to the carbonyl group is stereogenic and its proton is acidic, allowing for the formation of an enolate. This enolate can then react with electrophiles. These reactions must be carefully controlled to maintain or influence the stereochemistry at this center.

The formation of an enolate from the ester derivative of 2-(3-bromophenyl)butanoic acid can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures. The resulting enolate is a planar, nucleophilic species that can react with various electrophiles, such as alkyl halides. The stereochemical outcome of such reactions depends on the reaction conditions and the nature of the electrophile. If the starting material is enantiomerically pure, controlling the facial selectivity of the electrophilic attack on the enolate is crucial to avoid racemization or to induce a desired diastereoselectivity.

Epimerization and Racemization Studies

Direct studies on the epimerization and racemization of this compound are not extensively documented. However, the behavior of structurally similar 2-arylpropionic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), offers significant insights. These compounds are known to undergo in vivo metabolic chiral inversion. nih.govviamedica.plresearchgate.net This process, which converts the less active R-enantiomer to the more active S-enantiomer, is a unidirectional metabolic pathway. nih.gov

The racemization of related compounds, such as 2-hydroxy-4-phenylbutanoic acid, has been achieved through chemoenzymatic methods. thieme-connect.comresearchgate.net One such method involves a lipase-catalyzed kinetic resolution coupled with the racemization of the non-reacting enantiomer mediated by a racemase. thieme-connect.com This approach allows for the deracemization of a racemic mixture to yield a single enantiomer.

Table 1: Biocatalytic Racemization of a Related Phenylbutanoic Acid Derivative

| Substrate | Biocatalyst | Reaction Type | Outcome |

| (±)-2-hydroxy-4-phenylbut-3-enoic acid | Mandelate Racemase | Racemization | Complete racemization of the non-acylated enantiomer |

Data extrapolated from studies on related compounds.

Stereochemical Inversion Pathways

The stereochemical inversion of 2-arylpropionic acids is a critical aspect of their pharmacology and metabolism. nih.govviamedica.plnih.gov The widely accepted mechanism for the in vivo chiral inversion of these compounds involves the formation of an acyl-CoA thioester. nih.govresearchgate.net This metabolic pathway is crucial as it enhances the therapeutic efficacy of the racemic drugs by converting the inactive enantiomer into the active one.

Studies on various 2-arylpropionic acids have demonstrated that the extent of this inversion can vary significantly depending on the specific compound and the biological system. viamedica.plresearchgate.net For instance, the metabolic chiral inversion of (R)-ibuprofen in humans is estimated to be between 35% and 70%, while for (R)-ketoprofen, it is limited to about 10%. viamedica.plresearchgate.net The fungus Verticillium lecanii has also been shown to be capable of inverting the chirality of several 2-arylpropionic acids, typically from the (R)- to the (S)-enantiomer. nih.gov

Table 2: Observed Stereochemical Inversion in Structurally Similar 2-Arylpropionic Acids

| Compound | System | Direction of Inversion | Extent of Inversion |

| Ibuprofen | Human (in vivo) | R to S | 35-70% |

| Ketoprofen | Human (in vivo) | R to S | ~10% |

| Various 2-arylpropionic acids | Verticillium lecanii | R to S | Variable |

This table presents data from studies on analogous compounds to infer the potential behavior of this compound.

Derivatization Strategies for Advanced Organic Synthesis

The carboxylic acid moiety of this compound is a versatile functional group for a variety of derivatization reactions, enabling its use in more complex synthetic routes. These transformations are fundamental in peptide synthesis and the creation of novel bioactive molecules.

Common derivatization strategies for carboxylic acids include their conversion into:

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

Amides: Amide formation is typically accomplished by activating the carboxylic acid, for example, with a carbodiimide, followed by reaction with an amine.

Acyl Halides: Conversion to an acyl halide, such as an acyl chloride, using reagents like thionyl chloride or oxalyl chloride, provides a highly reactive intermediate for subsequent reactions.

Anhydrides: The formation of mixed or symmetric anhydrides is another method of activating the carboxyl group for nucleophilic acyl substitution.

The reductive amination of the related compound 2-oxo-4-phenylbutanoic acid to produce L-homophenylalanine highlights a synthetic pathway where a derivative of a phenylbutanoic acid serves as a key precursor to a valuable amino acid. researchgate.netresearchgate.net This underscores the importance of such derivatives in the synthesis of complex target molecules.

Table 3: Common Derivatization Reactions for Carboxylic Acids

| Reagent(s) | Product Functional Group |

| Alcohol, Acid Catalyst | Ester |

| Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride |

| Acyl Chloride or another Carboxylic Acid | Anhydride |

This table outlines general derivatization strategies applicable to this compound.

Stereochemical Aspects and Chiral Resolution of 2 3 Bromophenyl Butanoic Acid

Enantiomeric Recognition and Separation Methodologies

The separation of enantiomers is a significant challenge because they possess identical physical properties, such as boiling point, melting point, and solubility in achiral solvents. libretexts.org Therefore, specialized techniques that can differentiate between the two mirror-image forms are required.

A classic and widely used method for resolving racemic carboxylic acids like 2-(3-Bromophenyl)butanoic acid is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic acid with a single enantiomer of a chiral base. libretexts.org The resulting salts are diastereomers, which, unlike enantiomers, have different physical properties, including solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. researchgate.net

The process typically involves the following steps:

Reaction: The racemic this compound is reacted with an enantiomerically pure chiral amine (resolving agent) in a suitable solvent. Common resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine. libretexts.org

Crystallization: The solvent is chosen so that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or concentration of the solution, the less soluble diastereomer crystallizes out. researchgate.net

Separation: The crystallized diastereomeric salt is separated from the mother liquor by filtration.

Regeneration: The optically pure enantiomer of this compound is then recovered from the separated diastereomeric salt by treatment with a strong acid to break the salt linkage. The chiral resolving agent can often be recovered and reused.

The efficiency of this method depends on several factors, including the choice of the resolving agent, the solvent system, and the crystallization conditions. mdpi.com

| Resolving Agent Type | Examples | Principle of Separation |

| Chiral Amines | Brucine, Strychnine, (R)-1-Phenylethylamine | Formation of diastereomeric salts with differing solubilities. libretexts.org |

Chromatographic methods offer a powerful alternative for the analytical and preparative separation of enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone technique for enantiomeric separation. phenomenex.com For this compound, various types of CSPs can be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and widely used. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector of the CSP. mdpi.com

The choice of mobile phase is crucial for achieving good separation. sigmaaldrich.com For acidic compounds like this compound, normal-phase chromatography with a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or isopropanol, often with an acidic additive like trifluoroacetic acid, can be effective. tsijournals.com

| CSP Type | Common Selector | Interaction Mechanism |

| Polysaccharide-based | Cellulose or Amylose derivatives | Hydrogen bonding, dipole-dipole interactions, steric hindrance. mdpi.com |

| Pirkle-type (donor-acceptor) | (R,R)-Whelk-O1 | π-π interactions, hydrogen bonding, dipole-dipole interactions. tsijournals.com |

| Macrocyclic Glycopeptides | Vancomycin, Teicoplanin | Multiple interaction sites including hydrogen bonding and ionic interactions. fagg.be |

Supercritical Fluid Chromatography (SFC):

Supercritical fluid chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. nih.govmdpi.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent such as methanol (B129727) or ethanol. europeanpharmaceuticalreview.com This technique offers several advantages over HPLC, including faster analysis times, lower solvent consumption, and higher efficiency. mdpi.com

The same types of chiral stationary phases used in HPLC can often be employed in SFC. nih.gov For the separation of acidic compounds, the addition of an acidic modifier to the mobile phase can improve peak shape and resolution. The enantioseparation of various pharmaceuticals has been successfully achieved using SFC, highlighting its potential for resolving compounds like this compound. nih.gov

Determination of Absolute Configuration

Once the enantiomers of this compound have been separated, it is essential to determine their absolute configuration, i.e., whether they are the (R)- or (S)-enantiomer.

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are non-destructive techniques used to probe the stereochemistry of chiral molecules. These methods are based on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is unique for each enantiomer, with one being the mirror image of the other. By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute configuration can often be determined.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve for one enantiomer is the mirror image of the other.

While powerful, these methods often require comparison with reference compounds of known absolute configuration or sophisticated quantum chemical calculations.

The unambiguous determination of the absolute configuration of a chiral molecule is most reliably achieved through single-crystal X-ray crystallography. mdpi.com Since the enantiomers of this compound are likely to be oils or low-melting solids, it is often necessary to first convert them into crystalline derivatives.

This is typically done by reacting the separated enantiomer with a heavy atom-containing chiral or achiral reagent. The presence of the heavy atom facilitates the determination of the absolute structure by anomalous dispersion. For example, forming an amide with an enantiomerically pure amine or an ester with an alcohol can yield suitable crystals. mdpi.com

Once a suitable crystal is obtained, X-ray diffraction analysis can provide a detailed three-dimensional map of the electron density of the molecule, allowing for the precise determination of the spatial arrangement of all atoms and thus, the absolute configuration of the stereocenter. nih.gov This method is considered the "gold standard" for absolute configuration determination. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-(3-Bromophenyl)butanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment and the monitoring of reactions in real-time.

The ¹H NMR spectrum is predicted to show distinct signals for each non-equivalent proton. The aromatic protons on the bromophenyl ring would appear as complex multiplets in the downfield region (typically 7.0-7.6 ppm). The methine proton (CH) adjacent to the carboxylic acid and the phenyl ring would be a multiplet, while the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the butanoic acid chain would appear further upfield. The acidic proton of the carboxyl group would present as a broad singlet at a very downfield chemical shift (>10 ppm). docbrown.info

The ¹³C NMR spectrum would display ten distinct signals, one for each carbon atom in the molecule, confirming the molecular asymmetry. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 175-180 ppm), followed by the aromatic carbons. The carbon atom bonded to the bromine (C-Br) would have a characteristic chemical shift, distinguishable from the other aromatic carbons. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic (Ar-H) | 7.0 - 7.6 | Multiplet |

| Methine (Ar-CH-) | 3.5 - 3.8 | Triplet |

| Methylene (-CH₂-) | 1.8 - 2.1 | Multiplet |

| Methyl (-CH₃) | 0.9 - 1.1 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 175 - 180 |

| Aromatic (Ar-C) | 120 - 145 |

| Aromatic (Ar-C-Br) | ~122 |

| Methine (Ar-CH-) | 45 - 50 |

| Methylene (-CH₂-) | 25 - 30 |

| Methyl (-CH₃) | 12 - 15 |

Elucidation of Regio- and Stereoselectivity via 2D-NMR Techniques

Two-dimensional (2D) NMR techniques are indispensable for confirming the precise connectivity (regioselectivity) and, where applicable, the relative stereochemistry of a molecule. For this compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY (¹H-¹H Correlation): A COSY experiment would reveal scalar coupling between adjacent protons. It would show correlations between the methyl protons and the methylene protons, and between the methylene protons and the methine proton. This confirms the butanoic acid chain's structure. Crucially, it would also help in assigning the complex multiplets of the aromatic protons by showing which protons are adjacent to each other on the ring, aiding in the confirmation of the 3-bromo substitution pattern.

HSQC (¹H-¹³C Correlation): An HSQC experiment maps protons directly to the carbons they are attached to. This technique would definitively link the proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, allowing for unambiguous assignment of each CH, CH₂, and CH₃ group.

Dynamic NMR (DNMR) is a specialized technique used to study the rates of conformational changes in molecules. copernicus.org For this compound, DNMR could be used to investigate the rotational barrier around the single bond connecting the chiral carbon (C2) and the 3-bromophenyl ring.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single, time-averaged set of signals. However, at very low temperatures, this rotation could become restricted, potentially leading to the existence of distinct, stable conformers (rotamers). unibas.it If the energy barrier to rotation is high enough, DNMR experiments would show a broadening of the NMR signals as the temperature is lowered, which might eventually resolve into separate signals for each conformer at the slow-exchange limit. unibas.it Analyzing the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational process, providing valuable insight into the molecule's conformational flexibility. copernicus.org

Mass Spectrometry in Elucidating Reaction Pathways and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

In the context of synthesizing this compound, MS is invaluable for monitoring reaction progress. By analyzing small aliquots of the reaction mixture, researchers can identify the presence of the starting materials, the desired product, and any reaction intermediates or byproducts based on their unique molecular weights.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact elemental composition from its measured mass. mdpi.com For this compound (C₁₀H₁₁BrO₂), the exact mass of its molecular ion can be calculated. HRMS can distinguish this exact mass from other potential molecular formulas that have the same nominal mass, providing definitive proof of the compound's elemental formula.

Table 3: HRMS Data for Elemental Composition Confirmation of C₁₀H₁₁BrO₂

| Molecular Formula | Nominal Mass | Calculated Exact Mass |

| C₁₀H₁₁⁷⁹BrO₂ | 242 | 241.9946 |

| C₁₀H₁₁⁸¹BrO₂ | 244 | 243.9925 |

| C₁₁H₁₅N₃O₃ | 241 | 241.1113 |

| C₁₄H₁₄O₄ | 246 | 246.0892 |

The presence of two peaks for the target molecule reflects the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br).

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and then the resulting "daughter" or "product" ions are analyzed. researchgate.net This provides detailed structural information about the parent ion.

For this compound, the molecular ion ([M]⁺) would be selected and subjected to fragmentation. The resulting pattern would be characteristic of the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group as COOH (a loss of 45 Da) or the loss of water (a loss of 18 Da). docbrown.info Other key fragments would arise from the cleavage of the alkyl chain and the stable bromophenyl cation.

This technique is particularly useful for identifying derivatives. For example, if an ester derivative (e.g., the methyl ester) were synthesized, the molecular weight would increase accordingly. The MS/MS spectrum would show characteristic fragments of the parent acid, but also a new fragmentation pattern corresponding to the loss of the methoxy (B1213986) group (-OCH₃), confirming the structural modification.

Table 4: Predicted Key Fragments in Tandem Mass Spectrum of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 242/244 | 197/199 | 45 (COOH) | [C₉H₁₀Br]⁺ |

| 242/244 | 183/185 | 59 (CH₂CH₃ + H) | [C₈H₆BrO]⁺ |

| 242/244 | 155/157 | 87 (C₄H₇O₂) | [C₆H₄Br]⁺ (Bromophenyl cation) |

| 242/244 | 71 | 171/173 (C₇H₄BrO) | [C₄H₇O]⁺ (Butyryl cation) |

Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be dominated by a very strong and broad absorption band between 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. docbrown.info Another key absorption would be the sharp, intense C=O (carbonyl) stretch, typically found around 1700-1725 cm⁻¹. docbrown.infolumenlearning.com Other identifiable peaks would include C-H stretches for both the aromatic ring (>3000 cm⁻¹) and the aliphatic chain (<3000 cm⁻¹), and C-O stretching. libretexts.org The C-Br stretch would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It is particularly effective for identifying non-polar bonds. For this compound, Raman spectroscopy would provide strong signals for the C=C stretching vibrations within the aromatic ring and for the C-C backbone of the butanoic acid chain.

Together, these techniques provide a comprehensive fingerprint of the molecule's functional groups. During a synthesis, reaction progress can be monitored by observing the disappearance of a key absorption from a starting material (e.g., the C≡C stretch of an alkyne) and the appearance of a characteristic absorption of the product (e.g., the C=O stretch of the carboxylic acid).

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretch | IR | 2500 - 3300 | Strong, Broad |

| Carbonyl C=O | Stretch | IR, Raman | 1700 - 1725 | Strong (IR), Medium (Raman) |

| Aromatic C-H | Stretch | IR | 3000 - 3100 | Medium, Sharp |

| Aliphatic C-H | Stretch | IR | 2850 - 2960 | Medium-Strong |

| Aromatic C=C | Stretch | Raman, IR | 1450 - 1600 | Strong (Raman), Medium (IR) |

| C-O | Stretch | IR | 1210 - 1320 | Medium |

| C-Br | Stretch | IR | 500 - 600 | Medium-Strong |

UV-Visible Spectroscopy in Reaction Kinetics and Purity Assessment for Research

UV-Visible (UV-Vis) spectroscopy is a versatile and widely used analytical technique in chemical research, offering a non-destructive method for the quantitative analysis of organic compounds. For a molecule like this compound, the chromophore responsible for UV absorption is the bromophenyl group. The electronic transitions within this aromatic ring system give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. This property is instrumental in monitoring reaction kinetics and assessing the purity of the compound and its intermediates.

The utility of UV-Vis spectroscopy is rooted in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. This principle allows for the precise determination of the concentration of this compound in a solution by measuring its absorbance at a specific wavelength, typically the wavelength of maximum absorbance (λmax).

Application in Reaction Kinetics

UV-Vis spectroscopy serves as a powerful tool for studying the kinetics of chemical reactions involving this compound. By continuously monitoring the change in absorbance of either a reactant or a product over time, the rate of the reaction can be determined. For instance, in a synthesis where this compound is a product, an increase in absorbance at its λmax would be observed as the reaction progresses. Conversely, if it is a reactant, a decrease in absorbance would be monitored.

Consider a hypothetical reaction where a non-absorbing precursor is converted to this compound. The progress of this reaction can be tracked by recording the UV-Vis spectrum of the reaction mixture at regular intervals. The increase in the intensity of the absorption band corresponding to the bromophenyl chromophore allows for the calculation of the concentration of the product at each time point. From this data, the reaction rate, rate constant, and reaction order can be determined.

Table 1: Hypothetical Reaction Monitoring Data for the Formation of this compound

| Time (minutes) | Absorbance at λmax | Concentration of this compound (M) |

| 0 | 0.010 | 5.0 x 10-6 |

| 10 | 0.250 | 1.25 x 10-4 |

| 20 | 0.450 | 2.25 x 10-4 |

| 30 | 0.600 | 3.00 x 10-4 |

| 40 | 0.700 | 3.50 x 10-4 |

| 50 | 0.750 | 3.75 x 10-4 |

| 60 | 0.780 | 3.90 x 10-4 |

| 90 | 0.800 | 4.00 x 10-4 |

| 120 | 0.800 | 4.00 x 10-4 |

Note: Concentration is calculated based on a hypothetical molar absorptivity (ε) of 2000 M-1cm-1 and a path length of 1 cm.

This real-time monitoring is particularly advantageous for optimizing reaction conditions such as temperature, catalyst concentration, and reagent stoichiometry to achieve higher yields and faster reaction rates.

Role in Purity Assessment

The purity of a sample of this compound can be effectively assessed using UV-Vis spectroscopy, often in conjunction with a separation technique like high-performance liquid chromatography (HPLC). In an HPLC system, a UV-Vis detector can be used to monitor the eluent. As the separated components of the sample pass through the detector, they absorb UV light, and a chromatogram is generated.

The peak corresponding to this compound will have a characteristic retention time. The area under this peak is proportional to the concentration of the compound. The presence of other peaks in the chromatogram indicates the presence of impurities. The relative purity of the sample can be determined by comparing the area of the main peak to the total area of all peaks.

Furthermore, a full UV-Vis spectrum can be recorded for each peak using a diode array detector (DAD) or a photodiode array (PDA) detector. The spectrum of the main peak should be consistent with the expected spectrum of pure this compound. Any significant deviation or the presence of unexpected absorption bands could suggest the co-elution of an impurity.

Table 2: Illustrative HPLC-UV Purity Analysis of a this compound Sample

| Peak Number | Retention Time (min) | Peak Area | % Area | λmax (nm) | Identification |

| 1 | 2.54 | 15,234 | 1.2 | 220 | Impurity A |

| 2 | 4.87 | 1,250,678 | 98.5 | 265 | This compound |

| 3 | 6.12 | 3,809 | 0.3 | 250 | Impurity B |

The λmax of this compound is expected to be in the range typical for substituted benzenes. For comparison, benzoic acid exhibits a primary absorption band around 230 nm and a weaker, secondary band around 270 nm. The presence of a bromine atom on the phenyl ring is likely to cause a slight red shift (bathochromic shift) in these absorption bands.

In research settings, this method is invaluable for quality control of synthesized compounds, ensuring that the material used in subsequent experiments meets the required purity standards. It allows for the rapid detection and quantification of by-products, unreacted starting materials, and degradation products.

Computational Chemistry and Theoretical Studies of 2 3 Bromophenyl Butanoic Acid

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which governs its stability, geometry, and how it interacts with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. chemicalbook.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemicalbook.comchemicalbook.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. bldpharm.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. chemicalbook.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemicalbook.com Conversely, a large energy gap indicates higher stability and lower reactivity.

For 2-(3-Bromophenyl)butanoic acid, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the most probable sites for nucleophilic and electrophilic attack, offering predictions about its reaction mechanisms. While DFT calculations are routinely used for this purpose for a wide range of organic molecules, specific published data detailing the HOMO-LUMO energies and reactivity descriptors for this compound are not available in the surveyed literature.

Hypothetical Reactivity Data for this compound Note: The following table is a hypothetical representation of data that would be generated from FMO analysis. Specific experimental or calculated values for this compound are not available in the reviewed literature.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

| Chemical Softness (S) | 1 / (2η) | 0.188 eV⁻¹ |

Theoretical modeling of reaction pathways is crucial for understanding how chemical transformations occur. This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for reactants to become products. By locating and characterizing the geometry and energy of the transition state, chemists can elucidate reaction mechanisms, predict reaction rates, and understand selectivity.

For this compound, transition state modeling could be applied to various potential reactions, such as esterification, amidation, or reactions involving the bromophenyl group. Quantum chemical methods are used to map the potential energy surface of the reaction, and algorithms are employed to locate the saddle point corresponding to the transition state. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. While this is a standard computational technique, specific studies modeling reaction mechanisms and transition states for this compound have not been found in the scientific literature.

Conformational Analysis and Energy Minimization Studies via Molecular Mechanics and Dynamics

The three-dimensional structure of a molecule is not static. Due to the rotation around single bonds, a molecule like this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements (those with the lowest energy) and to understand the energy barriers between them.

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system. It is well-suited for rapidly exploring the conformational space of a molecule to find low-energy structures. Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing insights into the dynamic behavior and conformational flexibility of the molecule in different environments, such as in a solvent.

A comprehensive conformational analysis of this compound would involve systematically rotating the rotatable bonds (e.g., C-C bonds in the butanoic acid chain and the bond connecting the phenyl ring to the chain) and calculating the energy of each resulting conformer. This would lead to the identification of one or more stable conformers that are most likely to be present at a given temperature. Despite the utility of these methods, specific published reports on the conformational landscape and energy minimization of this compound are not available.

Prediction and Correlation of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

DFT calculations can provide highly accurate predictions of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values can then be compared to experimental data to aid in spectral assignment and structural elucidation. Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This computed spectrum can be compared with an experimental one to identify characteristic functional group vibrations.

For this compound, computational prediction of its ¹H and ¹³C NMR spectra would help in assigning the signals for each unique proton and carbon atom. Likewise, a calculated IR spectrum would help in identifying the vibrational modes associated with the carboxylic acid group, the phenyl ring, and the C-Br bond. However, dedicated studies presenting the computationally predicted spectroscopic parameters for this compound are absent from the reviewed scientific literature.

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound Note: The following table is a hypothetical representation of data that would be generated from computational NMR prediction. Specific calculated values for this compound are not available in the reviewed literature.

| Carbon Atom | Functional Group | Hypothetical Predicted Chemical Shift (ppm) |

|---|---|---|

| C1 | Carboxyl (C=O) | 178.5 |

| C2 | Methine (CH) | 45.2 |

| C3 | Methylene (B1212753) (CH₂) | 35.8 |

| C4 | Methyl (CH₃) | 12.1 |

| C1' | Aromatic (C-Br) | 122.9 |

| C2' | Aromatic (C-H) | 130.5 |

| C3' | Aromatic (C-CH) | 142.3 |

| C4' | Aromatic (C-H) | 129.8 |

| C5' | Aromatic (C-H) | 127.4 |

Applications of 2 3 Bromophenyl Butanoic Acid in Advanced Organic Synthesis

2-(3-Bromophenyl)butanoic Acid as a Chiral Building Block in Complex Molecule Synthesis

A chiral building block, or synthon, is a molecule that possesses one or more stereocenters and is used as a starting material in a chemical synthesis. The primary advantage of using such a building block is the direct introduction of chirality into a target molecule, bypassing the need for asymmetric induction or chiral resolution at a later stage, which can often be inefficient. The utility of this compound in this role is predicated on its availability in high enantiomeric purity, a challenge addressed by modern asymmetric synthesis methodologies.

The synthesis of molecules with multiple stereocenters is a significant challenge in organic chemistry. The precise control over the spatial orientation of each chiral center is crucial, as different stereoisomers of a complex molecule, such as a drug candidate, can have vastly different biological activities.

Enantiomerically pure this compound serves as a foundational element for the stereodefined construction of these multi-chiral systems. By introducing this single, well-defined stereocenter early in a synthetic sequence, chemists can influence the stereochemical outcome of subsequent bond-forming reactions. This concept, known as substrate control, allows the existing chiral center to direct the formation of new stereocenters in a predictable manner. For example, the chiral center can sterically hinder one face of a nearby reactive group, forcing an incoming reagent to attack from the less hindered face, thereby creating a new stereocenter with a specific configuration relative to the first. This iterative process allows for the methodical and controlled assembly of complex chiral architectures.

While specific total syntheses employing this compound are not extensively documented in mainstream literature, its molecular structure makes it an ideal strategic intermediate for such endeavors. The value of an intermediate in total synthesis is determined by the versatility of its functional groups, which allow for diverse and high-yielding chemical transformations.

The strategic potential of this compound can be analyzed by its key functionalities:

The Carboxylic Acid: This group is a hub for a wide array of chemical reactions. It can be readily converted into amides, esters, or ketones. Furthermore, it can be reduced to a primary alcohol, providing another point for molecular elaboration.

The Bromophenyl Group: The bromine atom on the aromatic ring is a powerful functional handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, Stille, and Sonogashira couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. This enables the attachment of other complex fragments to the aromatic core, significantly increasing molecular complexity.

The combination of these features in a single, relatively simple molecule makes this compound a highly valuable, though perhaps underutilized, intermediate for the convergent synthesis of complex natural products and other target molecules.

Development of Novel Synthetic Methodologies Utilizing this compound

The accessibility of chiral building blocks is often a bottleneck in organic synthesis. Consequently, the development of new, efficient, and scalable methods for their preparation is an active area of research. While targeting the 3-bromo isomer specifically, a highly relevant and detailed methodology has been established for its close analogue, (S)-3-(4-bromophenyl)butanoic acid, which provides a blueprint for the synthesis of this class of compounds. orgsyn.orgorgsyn.org

A robust and scalable process was developed involving a rhodium-catalyzed asymmetric Michael addition. orgsyn.orgorgsyn.org This reaction adds an aryl group from a boronic acid to an α,β-unsaturated ester, creating the key carbon-carbon bond and setting the stereocenter with high fidelity. The process is notable for its simplicity, reliability, and cost-effectiveness, making these valuable chiral building blocks readily available for the pharmaceutical industry. orgsyn.org The procedure consists of the initial enantioselective addition followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. orgsyn.orgorgsyn.org

Table 1: Key Parameters of the Rhodium-Catalyzed Asymmetric Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate Data extracted from the synthesis of the 4-bromo isomer, a representative methodology for this compound class. orgsyn.org

| Parameter | Details |

| Reaction Type | Rhodium-catalyzed asymmetric 1,4-addition (Michael Addition) |

| Key Reagents | (4-bromophenyl)boronic acid, Ethyl (E)-but-2-enoate, Triethylamine |

| Catalyst System | Bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430) [Rh(NBD)₂BF₄], (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP] |

| Solvent | 1,4-Dioxane and Water |

| Temperature | 30 °C |

| Reaction Time | 21 hours |

| Yield | High (the subsequent hydrolysis and crystallization steps result in a 73% overall yield for the acid) |

| Enantiomeric Purity | The initial product has a good enantiomeric excess (e.g., 73.3% e.e.), which is significantly enhanced to >99% e.e. after crystallization of the final acid product. |

This methodology represents a significant advancement, as it provides a practical and scalable route to enantiomerically pure 3-arylbutanoic acids, including the 3-bromo and 4-bromo phenyl variants, thereby facilitating their broader use in research and development.

Precursor in the Synthesis of Advanced Chemical Scaffolds for Research Purposes

Beyond its role as an intermediate in multi-step total synthesis, this compound and its derivatives serve as direct precursors for advanced chemical scaffolds—core molecular structures that can be systematically modified to explore structure-activity relationships in drug discovery.

A notable application is in the development of novel kinase inhibitors for cancer therapy. Kinases are key regulators of cell division, and their dysfunction is a hallmark of many cancers. Aurora kinases, in particular, are crucial for mitotic regulation, making them an attractive target for anticancer drugs.

In a recent study, researchers designed and synthesized a series of quinazoline (B50416) derivatives to selectively inhibit Aurora A kinase. mdpi.com One of the most potent compounds identified was 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid . mdpi.com This molecule directly incorporates the "2-(3-bromophenyl)" fragment, demonstrating the utility of this motif as a foundational piece of a pharmacologically active scaffold. The research highlighted that this specific compound not only showed potent inhibition of the target kinase but also induced apoptosis (programmed cell death) in cancer cell lines, making it a promising lead for further optimization and development. mdpi.com

Table 2: Research Findings for the 2-(3-Bromophenyl)quinazoline Scaffold mdpi.com

| Compound ID | Structure Fragment | Target | Key Finding |

| 6e | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Identified as the most potent derivative among the tested series. |

| 6e | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 Cell Line | Arrested the cell cycle at the G1 phase and successfully induced apoptosis. |

| 6e | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | In Silico | Showed significant binding interactions with key amino acid residues in the kinase active site. |

This work exemplifies how a relatively simple building block like this compound can be elaborated into a highly specialized and potent molecule for targeted biological research, underscoring its importance as a precursor for advanced chemical scaffolds.

Future Directions and Emerging Research Avenues for 2 3 Bromophenyl Butanoic Acid

Integration with Sustainable Chemistry Principles and Methodologies

The synthesis of arylbutanoic acids is progressively aligning with the principles of sustainable or "green" chemistry, which prioritize energy efficiency, the use of safer chemicals, and the generation of biodegradable products from renewable feedstocks. atiner.gr A key objective is to develop synthetic pathways that are not only cost-effective and reproducible but also minimize environmental impact. Innovations in this area include the use of microwave technology, which allows for direct and efficient energy transfer to reactants, often accelerating reaction times and leading to purer products without the need for harsh acid catalysts. atiner.gr

In the context of synthesizing related compounds like (S)-3-(4-bromophenyl)butanoic acid, processes have been developed that are scalable, reliable, and cost-effective, making them valuable for industrial applications. orgsyn.org These methods often rely on catalytic processes that reduce waste and improve atom economy. Future research aims to further refine these syntheses by exploring more environmentally benign solvents, reducing reliance on fossil fuel-derived starting materials, and designing processes with cradle-to-cradle recycling in mind. atiner.grresearchgate.net The ultimate goal is a holistic approach where the entire lifecycle of the chemical product is considered from its inception to minimize its ecological footprint. researchgate.net

Exploration of Novel Catalytic Systems for Enantioselective and Regioselective Transformations

Achieving high levels of stereocontrol is critical for the application of chiral molecules like 2-(3-bromophenyl)butanoic acid, particularly in the pharmaceutical industry. Research is actively pursuing novel catalytic systems that can deliver high yields and excellent enantiomeric excess (ee).

A significant advancement is the use of nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. For instance, (Z)-3-(3-bromophenyl)but-2-enoic acid can be hydrogenated using a chiral Nickel(II) complex combined with a binaphthyl-derived phosphine (B1218219) ligand to produce this compound with 97% yield and 96% ee. This method is advantageous as it avoids racemization and provides high stereocontrol.

For the synthesis of the related isomer, (S)-3-(4-bromophenyl)butanoic acid, a rhodium-catalyzed asymmetric Michael addition has proven effective. This reaction utilizes a catalyst system comprising bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430) and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). orgsyn.orgorgsyn.org This approach facilitates the enantioselective addition of a p-bromophenyl boronic acid to an ethyl crotonate, yielding the desired product in nearly quantitative amounts and high enantioselectivity. orgsyn.orgresearchgate.net These catalytic methods represent a substantial improvement over older techniques, offering a more convenient and efficient route to either enantiomer of the product. researchgate.net

Table 1: Novel Catalytic Systems for Transformations of Bromophenyl-butanoic Acid Precursors

Target Compound/Precursor Catalytic System Reaction Type Key Findings Reference (Z)-3-(3-bromophenyl)but-2-enoic acid Ni(II) complex with a binaphthyl-derived phosphine ligand Asymmetric Hydrogenation Yields this compound with 97% yield and 96% enantiomeric excess. (4-bromophenyl)boronic acid and ethyl (E)-but-2-enoate Bis(norbornadiene)rhodium(I) tetrafluoroborate with (R)-BINAP Enantioselective Michael Addition Produces (S)-3-(4-bromophenyl)butanoic acid esters in nearly quantitative yields and high enantiomeric purity. [1, 2]

Computational Design of Novel Reactions Involving this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. DFT calculations can predict the molecule's stable conformation, indicating a planar arrangement for the aromatic ring and a gauche configuration for the carboxylic acid group relative to the adjacent methylene (B1212753) units.

These computational models are also crucial for predicting physicochemical properties that are vital for analytical identification. For example, ion mobility spectrometry, coupled with computational predictions, can determine a compound's collision cross-section (CCS) values. These values, which relate to the ion's shape and size in the gas phase, are critical for accurate mass spectrometry-based identification in complex mixtures. DFT and other computational methods are also employed to study reactive electrophilic species and reaction mechanisms, providing insights that guide the development of new synthetic transformations. mdpi.com

Table 2: Predicted Physicochemical Properties for 3-(3-Bromophenyl)butanoic Acid

Adduct Ion m/z Predicted Collision Cross-Section (CCS) (Ų) Reference [M+H]⁺ 243.00153 142.6 [M+Na]⁺ 264.98347 145.3 [M-H]⁻ 240.98697 142.4

Advanced Analytical Methodologies for In-situ Reaction Monitoring and Kinetic Studies

The ability to monitor chemical reactions in real-time (in-situ) is essential for optimizing reaction conditions, ensuring product quality, and studying reaction kinetics. A suite of advanced analytical techniques is employed for this purpose in the synthesis of this compound and related compounds.

During synthesis, reaction progress can be closely monitored using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS). orgsyn.orgorgsyn.org For example, in the synthesis of (S)-ethyl 3-(4-bromophenyl)butanoate, TLC analysis with a 10% ethyl acetate (B1210297) in hexanes mobile phase shows the product with an Rf value of 0.57. orgsyn.orgorgsyn.org LCMS is used to determine the reaction conversion, with one procedure noting ~80% conversion after 20-30 minutes at the target temperature. orgsyn.orgorgsyn.org

For final product characterization and purity analysis, Gas Chromatography-Mass Spectrometry (GCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used. orgsyn.orgorgsyn.org The final acid product can be analyzed by GCMS, and its structure is confirmed by ¹H and ¹³C NMR spectroscopy, which provides detailed information about the molecular structure. vulcanchem.com For more in-depth kinetic and mechanistic studies of related carbonyl compounds, Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying and quantifying reaction products, including transient species. copernicus.org

Table 3: Advanced Analytical Methodologies in the Study of Bromophenyl-butanoic Acids

Technique Application Example Finding/Parameter Reference Thin-Layer Chromatography (TLC) In-situ reaction monitoring Rf = 0.65 for (3S)-3-(4-bromophenyl)butanoic acid (50% ethyl acetate in hexanes). [1, 2] Liquid Chromatography-Mass Spectrometry (LCMS) Monitoring reaction conversion Rt = 0.63 min for (3S)-3-(4-bromophenyl)butanoic acid. Used to confirm ~80% reaction conversion. [1, 2] Gas Chromatography-Mass Spectrometry (GCMS) Product analysis Rt = 8.57 min for (3S)-3-(4-bromophenyl)butanoic acid. [1, 2] Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of final product ¹H and ¹³C NMR spectra provide definitive structural data. Fourier Transform Infrared (FTIR) Spectroscopy Kinetic and mechanistic studies Used to monitor reactants and identify products in degradation studies of related carbonyls.

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Bromophenyl)butanoic acid, and how can purity be optimized?

Answer:

A common method involves coupling reactions using thioglycolic acid and methanol under reflux, followed by solvent removal and crystallization (see ). To optimize purity, chromatographic techniques (e.g., HPLC) or recrystallization in solvents like ethanol/water mixtures are advised. Structural verification should include -NMR to confirm the bromophenyl moiety and carboxylic acid proton (δ ~12 ppm) and LC-MS to assess molecular ion peaks .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- -NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and the butanoic acid chain (e.g., methylene protons at δ 2.3–2.6 ppm).

- FT-IR : Confirms carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm).

- LC-MS : Validates molecular weight (theoretical: 243.09 g/mol) and detects impurities. Cross-reference with CAS data () ensures structural fidelity .

Basic: How does the bromine substituent influence the compound’s biological activity?

Answer:

The bromine atom enhances lipophilicity (logP ~2.5), improving membrane permeability for cellular uptake (). This property is critical in drug design, as seen in analogues like 4-(4-(3-Bromophenyl)piperazin-1-yl)butanoic acid, where bromine increases binding affinity to CNS targets .

Advanced: How can researchers resolve contradictions in bioactivity data across structurally similar brominated compounds?

Answer:

- Comparative SAR Studies : Test this compound against halogen-substituted analogues (e.g., Cl or F derivatives) to isolate bromine-specific effects ().

- Computational Modeling : Use docking simulations to compare interactions with targets (e.g., enzymes or receptors).

- Meta-Analysis : Aggregate data from studies like and to identify trends in potency or toxicity .

Advanced: What strategies optimize the synthetic yield of this compound under varying reaction conditions?

Answer:

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency ().

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve intermediate stability.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation. Document yield/purity trade-offs using methods in and .

Advanced: How does substituent position (meta vs. para) on the phenyl ring affect the compound’s reactivity and bioactivity?

Answer:

- Reactivity : The meta-bromine (3-position) creates steric hindrance, slowing electrophilic substitution compared to para-substituted analogues ().

- Bioactivity : Meta substitution often enhances target selectivity, as seen in antipsychotic piperazine derivatives (). Compare with 4-(3-Bromophenyl)butanoic acid () to quantify positional effects .

Advanced: What experimental considerations address solubility challenges in biological assays?

Answer:

- Co-Solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffer.

- pH Adjustment : Ionize the carboxylic acid group (pKa ~4.5) by buffering at pH 7.4 to enhance aqueous solubility.

- Surfactants : Add Tween-80 (0.01%) to prevent aggregation (see for solubility protocols) .

Advanced: How can researchers validate the compound’s stability under long-term storage?

Answer:

- Accelerated Degradation Studies : Store at 40°C/75% RH for 6 months and monitor via HPLC for decomposition products (e.g., debromination or oxidation).

- Light Sensitivity : Use amber vials to prevent photodegradation, as brominated aromatics are prone to radical formation ().

- Cryopreservation : For long-term storage, lyophilize and store at -20°C under inert gas () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.